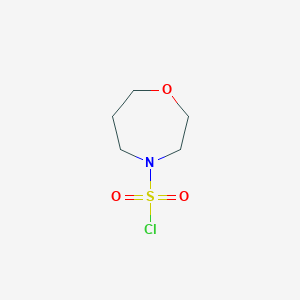![molecular formula C17H14F2N2O3 B2527760 N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide CAS No. 1796936-61-2](/img/structure/B2527760.png)
N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, difluorophenyl, hydroxy, and methoxyphenyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with cyanogen bromide or sodium cyanide under controlled conditions.
Introduction of the difluorophenyl group: This step often involves a halogenation reaction using fluorine sources such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxy and methoxyphenyl group incorporation: These groups can be introduced through nucleophilic substitution reactions using appropriate phenol or methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide
- N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(4-methoxyphenyl)acetamide
- N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methylphenyl)acetamide
Uniqueness
N-[cyano(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-24-12-4-2-3-10(7-12)16(22)17(23)21-15(9-20)13-6-5-11(18)8-14(13)19/h2-8,15-16,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQJBBYMNLUUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
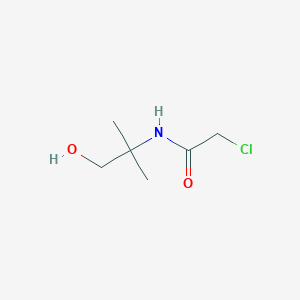
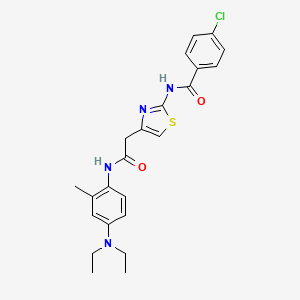
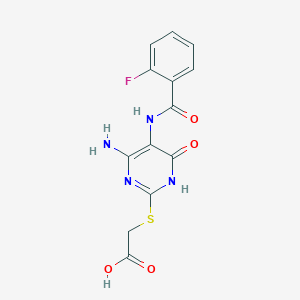
![N-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2527685.png)
![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)
![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)
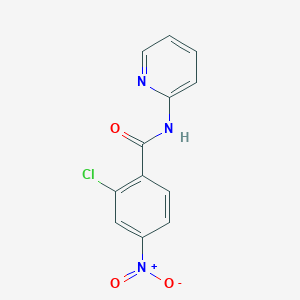
![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527691.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2527693.png)

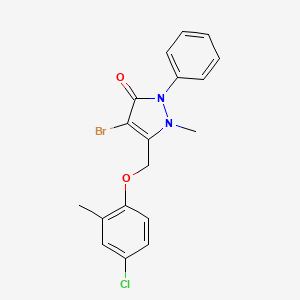
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2527697.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)
